molecular formula C16H20N6O3 B11261526 N~2~-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine

N~2~-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine

Cat. No.: B11261526
M. Wt: 344.37 g/mol
InChI Key: IKAGEVDCGFGKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions One common approach is to start with a pyrimidine precursor, which undergoes nitration to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

N~2~-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-phenylpyrimidine-2,4-diamine
  • N~2~-(4-methoxyphenyl)-5-nitropyrimidine-2,4-diamine
  • N~2~-(4-ethoxyphenyl)-5-nitropyrimidine-2,4-diamine

Uniqueness

N~2~-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine stands out due to the presence of the pyrrolidinyl group, which can enhance its biological activity and selectivity.

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N6O3/c1-2-25-12-7-5-11(6-8-12)18-16-19-14(17)13(22(23)24)15(20-16)21-9-3-4-10-21/h5-8H,2-4,9-10H2,1H3,(H3,17,18,19,20)

InChI Key

IKAGEVDCGFGKFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.